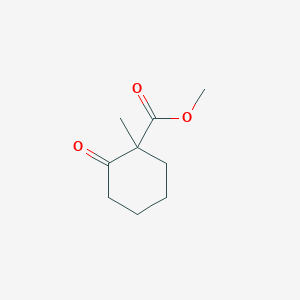

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

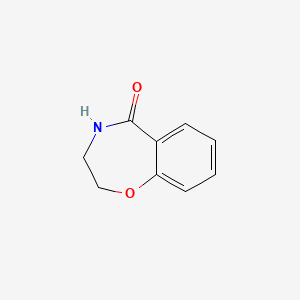

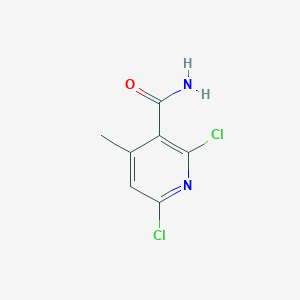

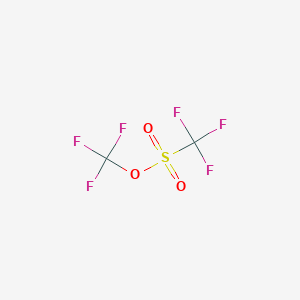

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a cyclic ester. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . The compound is a liquid in its physical form .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a liquid . Its molecular weight is 170.21 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate has been a subject of interest in chemical synthesis, particularly in the creation of compounds with biological activity. For instance, compounds synthesized through reactions involving methyl-1-bromocyclohexane carboxylates, similar to methyl 1-methyl-2-oxocyclohexane-1-carboxylate, have demonstrated notable analgesic activity. Such compounds were created by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, resulting in new compounds that were found to possess both analgesic activity and low toxicity (Kirillov et al., 2012).

Synthesis of N,6-Diaryl Compounds

A series of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides was obtained through a reaction process involving N-arylamides of acetoacetic acid. These compounds, after synthesis, were tested for analgesic activity, underlining the potential pharmaceutical applications of derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate (Nosova et al., 2020).

Luminescence Properties

In the realm of physical chemistry, methyl 1-methyl-2-oxocyclohexane-1-carboxylate derivatives have been utilized in the study of luminescence properties. The formation of certain carboxylates led to the investigation of their spectral luminescence properties, providing insights into their potential applications in material sciences and photophysics (Kozlov et al., 2010).

Antinociceptive Properties

Further extending its application in medical science, derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate, specifically those synthesized from methyl 1-bromocyclohexanecarboxylate, have exhibited antinociceptive properties. This underscores the potential of these compounds in the development of pain management therapies (Kirillov et al., 2015).

Catalytic Reduction Processes

In the field of catalysis, the study of the reduction of various oxocycloalkanecarboxylates by nickel(I) salen highlights the significance of methyl 1-methyl-2-oxocyclohexane-1-carboxylate in facilitating ring expansion reactions, further pointing to its utility in complex organic syntheses (Mubarak et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOWMIBAOJEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | |

CAS RN |

7500-91-6 |

Source

|

| Record name | NSC408037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)